2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative. The molecule features a 2-methoxyethyl ester group at position 6, a 3-phenylallylidene moiety at position 2, and a thiophen-2-yl group at position 3. These substituents collectively influence its electronic properties, solubility, and biological interactions. Its synthesis likely involves cyclization of substituted pyrimidine precursors with aldehydes or ketones, as seen in analogous compounds .
Properties
CAS No. |
617698-67-6 |
|---|---|
Molecular Formula |
C24H22N2O4S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-20(23(28)30-14-13-29-2)21(18-12-7-15-31-18)26-22(27)19(32-24(26)25-16)11-6-10-17-8-4-3-5-9-17/h3-12,15,21H,13-14H2,1-2H3/b10-6+,19-11+ |
InChI Key |
UAPOEPPKHZEFRV-ABILJCPISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
While specific literature on this exact compound is scarce, we can infer potential synthetic routes based on related compounds. Here are some possibilities:
-
Condensation Reaction
- Start with appropriate precursors (e.g., 2-aminothiazole and a β-ketoester).
- Perform a condensation reaction to form the thiazolo[3,2-a]pyrimidine core.
- Introduce the 2-methoxyethyl and phenylallylidene substituents.
-
Multicomponent Reactions
- Explore multicomponent reactions involving thiazoles, pyrimidines, and other functional groups.
Industrial Production:
Unfortunately, industrial-scale production methods for this specific compound remain undisclosed. research in this area could yield valuable insights.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound likely undergoes oxidation reactions due to its electron-rich heterocyclic rings.
Substitution: Substituents (e.g., phenylallylidene) can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may be feasible.
Common Reagents:
- Thionyl Chloride (SOCl2) : For converting carboxylic acids to acyl chlorides.
- Ammonia or Amine Bases : For amidation reactions.
- Hydrazine : For hydrazinolysis of esters.
Major Products:
The major products depend on the specific reaction conditions and substituents. Expect derivatives with varying functional groups.
Scientific Research Applications
- Medicinal Chemistry : Investigate its pharmacological properties (e.g., antiviral, anticancer, or anti-inflammatory effects).
- Materials Science : Explore its use in organic electronics or sensors.
- Agrochemicals : Assess its pesticidal or herbicidal properties.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, detailed studies are lacking, but further research could elucidate this.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 2 (Benzylidene/Allylidene Groups)
The 3-phenylallylidene group distinguishes the target compound from derivatives with simpler benzylidene substituents. For example:
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The 2,4,6-trimethoxybenzylidene group introduces strong electron-donating methoxy groups, enhancing resonance stabilization. X-ray crystallography reveals a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the fused thiazolopyrimidine and benzene rings .
- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- A bromine atom at the para position of the phenyl group increases lipophilicity (logP), improving membrane permeability but possibly reducing aqueous solubility.
- The absence of a benzylidene/allylidene group simplifies the structure, likely diminishing steric hindrance in biological target interactions.
Ester Group Variations at Position 6
The 2-methoxyethyl ester in the target compound contrasts with ethyl or methyl esters in analogues:
The 2-methoxyethyl group in the target compound balances lipophilicity and hydrophilicity, which may enhance pharmacokinetic properties compared to ethyl/methyl analogues.
Aryl Substituents at Position 5
The thiophen-2-yl group differentiates the target compound from phenyl or halogen-substituted derivatives:
Biological Activity
The compound 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolo-pyrimidine core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, compounds similar to the target compound have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | E. coli, S. aureus | TBD |
Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has also been investigated. Notably, several derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HL-60 Cells
In a study evaluating the cytotoxic effects of related compounds on leukemia HL-60 cells, one derivative exhibited an IC50 value of 158.5 ± 12.5 µM , indicating moderate cytotoxicity. This suggests that the target compound may also possess similar anticancer properties.
The biological activity of thiazolo-pyrimidines can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : These compounds may interfere with DNA replication in bacterial and cancer cells.
- Disruption of Cell Membrane Integrity : They can compromise the integrity of microbial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways.
Pharmacological Properties
Thiazolo-pyrimidine derivatives have shown promise in various pharmacological applications beyond antimicrobial and anticancer activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
- Antioxidant Activity : They may also exhibit antioxidant effects, contributing to their overall therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
